
L-Adenosine
説明
L-Adenosine (CAS: 3080-29-3) is the synthetic L-enantiomer of the naturally occurring D-adenosine. It is a metabolically stable analog with a molecular formula of C₁₀H₁₃N₅O₄ and a molecular weight of 267.245 g/mol . It weakly inhibits ADA with a Ki of 385 μM and exhibits bidirectional transport in synaptosomal preparations, competing with D-adenosine (81% inhibition) and uridine (69% inhibition) .
特性
IUPAC Name |
(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-DEGSGYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Nucleoside Base Modification Strategies
The synthesis of adenosine derivatives often begins with modifications to the purine base or ribose moiety. Roelen et al. described three primary routes for introducing alkylamino substituents at the N⁶ and C8 positions of adenosine. These methods rely on halogenated intermediates, such as 8-chloropurine riboside, to facilitate selective substitutions. For example, the introduction of an alkylamino group at the N⁶ position involves reacting 8-chloroadenosine with primary or secondary amines under basic conditions, yielding derivatives with varying receptor affinities. A critical challenge in L-adenosine synthesis lies in securing the L-ribose configuration early in the process, as natural adenosine sources provide D-ribose.
Stereochemical Control in Ribose Functionalization
Achieving the L-configuration requires enantioselective synthesis of the ribose moiety. While the provided sources focus on D-adenosine, analogous strategies for this compound would involve using L-ribose or its protected derivatives as starting materials. For instance, 9-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-6-chloropurine could serve as a key intermediate for subsequent substitutions. Enzymatic methods using L-ribose kinases or isomerases, though not detailed in the cited works, may offer pathways to enantiomerically pure precursors.
Table 1: Synthetic Routes for Adenosine Derivatives
High-Purity Adenosine Crystallization Techniques
Solvent Systems and Base Treatment
Enzymatic and Metabolic Considerations
ATP Hydrolysis and Adenosine Formation
Adenosine arises in vivo via ATP hydrolysis catalyzed by ecto-5'-nucleotidases. While this pathway produces D-adenosine, enzymatic synthesis of this compound would require engineered nucleotidases with reversed stereoselectivity. In vitro, adenosine kinase and adenosine deaminase regulate adenosine levels, but their activity on this compound remains uncharacterized.
Glycolytic Cofactor Interactions
Glycolysis generates ATP, which indirectly influences adenosine availability through degradation. The malate-aspartate shuttle, responsible for mitochondrial ATP transport, demonstrates the compartmentalization of nucleotide metabolism—a factor complicating this compound integration into biological systems.
Persistent Challenges in this compound Synthesis
Lack of Enantioselective Synthetic Routes
Existing methods for D-adenosine derivatives are ill-suited for L-configuration synthesis due to the unavailability of L-ribose precursors and stereospecific enzymes. Chemoenzymatic approaches using L-ribose-1-phosphate and purine nucleoside phosphorylase could theoretically yield this compound, but such processes are absent from the reviewed literature.
化学反応の分析
Types of Reactions: L-Adenosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inosine, which involves the removal of an amino group.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form, deoxyadenosine.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Inosine: Formed through oxidation.
Deoxyadenosine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
科学的研究の応用
Cardiovascular Health
L-Adenosine is widely used in cardiology, particularly for its vasodilatory effects . It is employed in myocardial perfusion imaging to assess coronary artery disease by inducing stress on the heart without physical exertion. This is crucial for patients unable to perform exercise-based stress tests. Adenosine acts as a therapeutic agent for supraventricular tachycardia (SVT), helping to restore normal heart rhythm by slowing conduction through the atrioventricular node .
Cancer Research
Recent studies have highlighted the role of this compound in cancer biology. It has been shown to induce apoptosis (programmed cell death) in cancer cells, such as HepG2 liver cancer cells, through mechanisms involving caspase activation . The effective concentration for inhibiting cell growth was identified at 3 mmol/L, demonstrating a time- and dose-dependent relationship . This property positions this compound as a potential candidate for cancer therapies.
Neurological Disorders
Adenosine receptors are implicated in various neurological conditions. Research indicates that modulating adenosine signaling may offer therapeutic benefits in disorders such as Parkinson's disease and epilepsy. Its neuroprotective properties suggest that it could help in reducing neuronal damage during ischemic events .
Plant Growth Regulation
This compound has been studied for its effects on plant growth and development. In controlled environment studies, it was found to enhance the growth rate of rice seedlings significantly, suggesting its potential as a plant growth regulator . The mechanism appears to involve changes in membrane potentials and ion release from cell walls, which may initiate metabolic pathways conducive to growth.
Study | Plant Type | Concentration | Growth Increase |
---|---|---|---|
Ries et al., 1990 | Rice | 100 μg L⁻¹ | Significant increase in dry weight |
Role in Cellular Processes
This compound is integral to cellular metabolism and energy transfer as part of ATP (adenosine triphosphate) synthesis. Its role extends to signaling pathways that regulate various physiological functions, including sleep-wake cycles and immune responses .
Adenosine-Induced Apoptosis in HepG2 Cells
A study demonstrated that treatment with 3 mmol/L this compound resulted in a significant increase in apoptotic cell numbers in HepG2 cells, highlighting its potential application in cancer therapy . The study utilized Hoechst staining and TUNEL assays to quantify apoptosis, showing that adenosine treatment led to marked DNA fragmentation compared to controls.
Myocardial Perfusion Imaging
In clinical settings, this compound is routinely used for pharmacologic stress testing in patients undergoing myocardial perfusion imaging (MPI). A case report illustrated its effectiveness in a patient with a history of myocardial infarction, where adenosine-induced stress revealed critical information about cardiac function .
作用機序
L-アデノシンは、アデノシン受容体(A1、A2A、A2B、A3)として知られる特定の細胞膜受容体に結合することで効果を発揮します。これらの受容体はGタンパク質に結合しており、様々な生理学的反応を仲介します。 例えば、心臓のA1受容体の活性化は心拍数と伝導速度の低下につながる一方、脳のA2A受容体の活性化は神経保護効果をもたらします .
類似の化合物:
イノシン: L-アデノシンに似ていますが、アミノ基がありません。
デオキシアデノシン: リボース上のヒドロキシル基がないL-アデノシンのデオキシ体です。
アデノシン一リン酸(AMP): L-アデノシンのリン酸化された形です。
独自性: L-アデノシンは、RNAの基本的な構成要素としての役割と、様々な生化学的プロセスへの関与によって独特です。 複数の受容体サブタイプに結合し、様々な生理学的効果を仲介する能力は、他のヌクレオシドとは異なります .
類似化合物との比較
D-Adenosine
- Structural Difference: D-Adenosine is the natural enantiomer, differing from L-Adenosine in the configuration of the ribose moiety .
- Enzyme Interactions: D-Adenosine is metabolized by ADA and AK, whereas this compound is resistant to these enzymes .
- Transport: Both enantiomers share bidirectional transport systems in rat brain synaptosomes, but this compound’s metabolic stability allows it to serve as a reliable probe for uptake studies .
- Applications: D-Adenosine participates in physiological processes (e.g., energy transfer, signaling), while this compound is used experimentally to isolate transport mechanisms .
β-L-2',3'-Dideoxyadenosine-5'-Triphosphate (β-L-ddATP)
Triphosphonate Analogs (e.g., AMP-PCC12P)
- Structural Modification : Replacement of phosphate oxygens with dichloromethylene or difluoromethylene groups .
- Pharmacological Activity: AMP-PCC12P relaxes guinea-pig taenia coli with an EC₅₀ of 56 μM, demonstrating dose-dependent effects on P2-purinoceptors .
- Applications : Tools for investigating purinergic receptor subtypes and their roles in smooth muscle regulation .
Uridine
S-Adenosyl-L-Methionine (SAM) Analogs
- Applications: SAM analogs are used in methylation studies, whereas this compound focuses on transport and ADA interactions .
Research Implications
- Therapeutic Potential: this compound’s metabolic stability and transport properties make it a candidate for drug delivery systems targeting nucleoside transporters .
- Enzyme Inhibition : β-L-ddATP’s competitive inhibition of adenylyl cyclase highlights the importance of phosphate and hydroxyl group positioning in drug design .
- Chiral Specificity: The stark contrast between L- and D-adenosine in enzyme interactions underscores the need for enantiomer-specific studies in pharmacology .
生物活性
L-Adenosine, a naturally occurring nucleoside, plays a crucial role in various biological processes. Its biological activity is primarily mediated through its interaction with specific adenosine receptors (A1, A2A, A2B, and A3), which are distributed throughout the body, including the heart, brain, and immune system. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound exerts its effects by binding to adenosine receptors, leading to various intracellular responses:
- A1 Receptors : Activation results in decreased heart rate and reduced neurotransmitter release. It plays a role in cardioprotection during ischemia.
- A2A Receptors : Involved in vasodilation and inhibition of platelet aggregation. They also modulate neurotransmitter release in the brain.
- A2B Receptors : These receptors influence metabolic processes and have been implicated in sleep regulation.
- A3 Receptors : Primarily involved in anti-inflammatory responses and protection against cellular damage.
Biological Effects
This compound has diverse biological effects that can be categorized as follows:
- Cardiovascular Effects : this compound is known for its cardioprotective properties. It induces vasodilation and can reduce myocardial oxygen consumption. Studies show that adenosine administration can lead to atrial fibrillation (AF) in susceptible patients, indicating its complex role in cardiac rhythm regulation .
- Neurological Effects : In the central nervous system, this compound modulates neuronal excitability and has been shown to promote sleep by activating astrocytic A2B receptors. Research indicates that adenosine increases glucose consumption and glycolytic rates in astrocytes, facilitating lactate release during neuronal activity .
- Immunomodulatory Effects : this compound modulates immune responses by influencing T-cell activation and promoting anti-inflammatory pathways. It has been shown to inhibit the release of pro-inflammatory cytokines .
Therapeutic Applications
This compound's biological activity has led to its exploration in various therapeutic contexts:
- Cardiovascular Disease : Adenosine is used clinically as an antiarrhythmic agent for supraventricular tachycardia. Its ability to induce transient bradycardia can help restore normal heart rhythm .
- Neurological Disorders : Due to its neuroprotective properties, this compound is being investigated for potential use in conditions like epilepsy and neurodegenerative diseases. Its role in sleep regulation also suggests applications in sleep disorders .
- Cancer Therapy : Research indicates that this compound may play a role in tumor progression through its immunosuppressive effects. Targeting adenosine signaling pathways is being studied as a strategy for cancer immunotherapy .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Cardiac Arrhythmias : A study found that adenosine administration led to AF or flutter in 12% of patients with supraventricular tachycardia, demonstrating its arrhythmogenic potential .
- Neuroprotection : Research showed that activation of A2B receptors by adenosine increased lactate release from astrocytes during neuronal activity, suggesting a mechanism for neuroprotection during metabolic stress .
- Immunomodulation : A recent review emphasized the role of adenosine in modulating immune responses, particularly its capacity to inhibit T-cell proliferation and cytokine production .
Data Tables
Q & A
Q. How does L-adenosine biochemically differ from its D-enantiomer, and why is this distinction critical in experimental design?
this compound is the metabolically stable enantiomer of D-adenosine, with distinct stereochemical properties that alter enzyme interactions. Unlike D-adenosine, this compound shows weak inhibition of adenosine deaminase (ADA) (Ki = 385 μM) and is not a substrate for S-adenosyl-L-homocysteine (AdoHcy) hydrolase . This stability makes it a robust probe for studying adenosine transport systems without interference from metabolic degradation . Methodological Tip : Use radiolabeled L-[3H]adenosine to track uptake kinetics in synaptoneurosomes, as its stability reduces confounding variables from enzymatic breakdown .
Q. What experimental conditions are optimal for preserving this compound stability in vitro?
this compound requires storage at 2–8°C in lyophilized form, with reconstitution in pH-neutral buffers to prevent hydrolysis. Its melting point (257°C) and solubility profile (stable in aqueous solutions at 10 mM) make it suitable for long-term kinetic assays . Methodological Tip : Avoid freeze-thaw cycles and use fresh solutions for adenosine uptake studies to maintain integrity.
Q. How is this compound utilized as a probe in adenosine transport studies?
this compound binds to bidirectional nucleoside transporters (e.g., ENT1/2) in rat brain synaptoneurosomes, mimicking D-adenosine uptake but resisting deamination. Competitive inhibition assays with dipyridamole (40–52% inhibition at 100 μM) validate its transport mechanism . Methodological Tip : Co-administer transport inhibitors (e.g., nitrobenzylthioinosine) to distinguish carrier-mediated vs. passive diffusion pathways .
Q. What are the quantitative parameters of this compound’s ADA inhibition?
this compound exhibits weak ADA inhibition (Ki = 385 μM in rat brain assays). This low affinity necessitates high concentrations (10–10,000 μM) for detectable activity, limiting its utility in ADA-targeted therapies but validating its role as a non-metabolized probe .
Advanced Research Questions
Q. How can researchers optimize assays to account for this compound’s weak ADA inhibition?
Challenge : Weak inhibition (Ki = 385 μM) risks false negatives in enzyme assays. Solution :
Q. How to reconcile contradictory findings on this compound’s substrate activity for AdoHcy hydrolase?
Contradiction : Docking studies show this compound binds weakly to AdoHcy hydrolase compared to D-adenosine, yet no inhibitory activity is observed . Resolution :
Q. What methodologies validate this compound’s specificity as a probe in complex biological matrices?
Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。